molecular formula C11H10F6O B1298441 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol CAS No. 67570-38-1

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol

Cat. No. B1298441
CAS RN: 67570-38-1
M. Wt: 272.19 g/mol
InChI Key: CLPUBDXEFYRXMU-UHFFFAOYSA-N
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Description

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol is a chemical compound with the molecular formula C11H10F6O. It has a molecular weight of 272.19 .


Molecular Structure Analysis

The molecular structure of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol consists of a propan-2-ol group attached to a phenyl group, which is further substituted with two trifluoromethyl groups at the 3 and 5 positions .


Physical And Chemical Properties Analysis

This compound has a melting point of 62.5-63.5 °C and a predicted boiling point of 184.2±35.0 °C. The predicted density is 1.333±0.06 g/cm3. It has a predicted pKa value of 14.05±0.29 .

Scientific Research Applications

Application in Frustrated Lewis Pairs (FLPs) Chemistry

Scientific Field

This application falls under the field of Organic Chemistry , specifically in the study of Frustrated Lewis Pairs (FLPs) .

Methods of Application

The compound is used as the acidic component in a FLP system. The system combines the Lewis acid with a sterically demanding Lewis base to effect the heterolytic cleavage of H2, resulting in the formation of the corresponding hydridic and protic products .

Results or Outcomes

The 3,5-substituted isomer is known to heterolytically cleave H2 to generate a bridging-hydride . This has been shown through electrochemical, structural, and computational studies .

Application in Drug Development

Scientific Field

This application is in the field of Pharmaceutical Chemistry , specifically in the development of FDA-approved drugs .

Methods of Application

The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .

Results or Outcomes

The trifluoromethyl group has been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Application in Organic Transformations

Scientific Field

This application is in the field of Organic Chemistry , specifically in Organic Transformations .

Summary of the Application

Compounds with similar structures have been used to catalyze a variety of bond-forming reactions such as C-C, C-N, C-O, C-S, and C-Hal in high yields and excellent levels of enantiocontrol .

Methods of Application

The compound is used as a catalyst in various organic transformations .

Results or Outcomes

The use of these compounds has resulted in high yields and excellent levels of enantiocontrol in various bond-forming reactions .

Application in Hydrogen Bond Catalysts

Scientific Field

This application is in the field of Catalysis , specifically in Hydrogen Bond Catalysts .

Methods of Application

The compound is used as a hydrogen bond catalyst in various reactions .

Results or Outcomes

The use of these compounds as hydrogen bond catalysts has been found to promote various organic transformations .

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6O/c1-9(2,18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPUBDXEFYRXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347375
Record name 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol

CAS RN

67570-38-1
Record name 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.10 g (0.659 mol) of magnesium turnings was treated under argon in 450 ml of diethyl ether with 150 g (0.507 mol) of 3,5-bis-trifluoromethylbromobenzene at 33° C. for 1.5 h. Then a solution of 56.0 ml (0.763 mol) of acetone in 100 ml of diethylether was added at 16-22° C. under stirring. 110 ml of 25% Ammonium chloride solution was added at ca. 20° C. after 1.5 h to the reaction mixture and the suspension stirred for 1 h. The organic phase was dried over sodium sulfate, rotary evaporated and finally dried at 35° C. and 10 mbar, affording 136.96 g of 2-(3,5-bis-trifluoromethyl-phenyl)-propan-2-ol, which had a 99.2% purity according to GC analysis. Light yellow crystals, m.p. 59-60° C.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DP Kelly, RJ Spear - Australian Journal of Chemistry, 1978 - CSIRO Publishing
Eighteen 1-methyl-1-phenylethyl (cumyl) (1) and 1-phenylethyl (styryl) (2) carbocations have been prepared in known concentration in FSO3H/SbF5 solution from their corresponding …
Number of citations: 33 www.publish.csiro.au

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